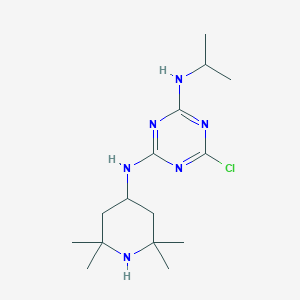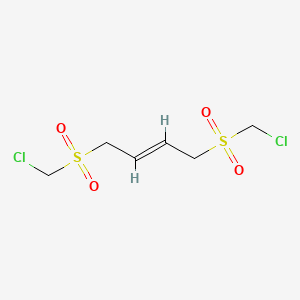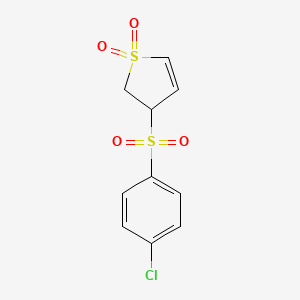
3-Aminopropyl hydrogen sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropyl hydrogen sulfite is a chemical compound with the molecular formula C3H9NO4S. It is known for its unique properties and potential applications in various fields of research and industry. This compound is characterized by the presence of an amino group (-NH2) and a sulfite group (-SO3H) attached to a three-carbon propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl hydrogen sulfite typically involves the reaction of 3-aminopropanol with sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Aminopropanol+Sulfurous acid→3-Aminopropyl hydrogen sulfite+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopropyl hydrogen sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfite group to a sulfide group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Aminopropyl hydrogen sulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Aminopropyl hydrogen sulfite involves its interaction with molecular targets through its amino and sulfite groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence biochemical pathways and cellular processes. The compound’s ability to act as a nucleophile makes it a versatile reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and as a coupling agent.
3-Aminopropyltrimethoxysilane: Similar applications as 3-Aminopropyltriethoxysilane but with different alkoxy groups.
Aminoethyl hydrogen sulfite: Another sulfite-containing compound with similar reactivity.
Uniqueness
3-Aminopropyl hydrogen sulfite is unique due to its specific combination of an amino group and a sulfite group on a propyl chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-aminopropyl hydrogen sulfite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-7-8(5)6/h1-4H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDZRTCTRAUFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COS(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)













